molecular formula C14H18N2O B1612017 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL CAS No. 262593-61-3

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL

Cat. No.: B1612017
CAS No.: 262593-61-3
M. Wt: 230.31 g/mol
InChI Key: JMNMBGOOOAEWLE-UHFFFAOYSA-N
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Description

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL is a compound that features both an indole and a piperidine ring. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1-Methyl-4-piperidone: A compound with a similar piperidine ring.

Uniqueness

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL is unique due to the combination of the indole and piperidine rings, which can provide a distinct set of biological activities and chemical properties .

Properties

IUPAC Name

4-(1H-indol-5-yl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-2-3-13-11(10-12)4-7-15-13/h2-4,7,10,15,17H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNMBGOOOAEWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC3=C(C=C2)NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594892
Record name 4-(1H-Indol-5-yl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262593-61-3
Record name 4-(1H-Indol-5-yl)-1-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-1H-indole (5.0 g, 25.5 mmol) in THF at −10° C. under argon, was added a solution of potassium hydride (1.13 g, 28.1 mmol) in THF (7 mL). The reaction mixture was then cooled to −78° C., and t-butyllithium (52.5 mL of a 1.7 M solution in pentane, 89.3 mmol) was added slowly, via syringe. The mixture was stirred for 15 minutes, and 1-methyl-4-piperidone (6.75 mL, 54.8 mmol) was quickly added. After the mixture was stirred at −78 ° C. for one hour, the solution was warmed to −20° C. and poured into a mixture of a buffer solution (20 mL, pH 7.0) and ethyl acetate (30 mL). The organic layer was washed with brine (30 mL) and dried (Na2SO4). The product was purified by column chromatography over silica gel using 5% 2M ammonia in methanol in dichloromethane as the eluent to provide the title compound (1.95 g, 35%).
Quantity
5 g
Type
reactant
Reaction Step One
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1.13 g
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reactant
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0 (± 1) mol
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solvent
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7 mL
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solvent
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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6.75 mL
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[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

1-(1H-Indol-5-yl)cyclohexanol (1.95g 35%): from 5-bromo-1H-indole (5 g, 25.5 mmol) with KH (1.127 g, 28.1 mmol) in THF at −10° C., then treated with 1.7 M t-BuLi in pentane (37.5 mL, 63.8 mmol) and cyclohexanone (5.68 mL, 54.8 mmol) at −78° C.
Quantity
1.95 g
Type
reactant
Reaction Step One
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5 g
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reactant
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0 (± 1) mol
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reactant
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37.5 mL
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reactant
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5.68 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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